molecular formula C17H17N3O2S B2866255 (19S)-12-thia-10,15,21-triazapentacyclo[11.8.0.02,11.04,9.015,19]henicosa-1(13),2(11),3,9-tetraene-14,20-dione CAS No. 1212156-98-3

(19S)-12-thia-10,15,21-triazapentacyclo[11.8.0.02,11.04,9.015,19]henicosa-1(13),2(11),3,9-tetraene-14,20-dione

Cat. No.: B2866255
CAS No.: 1212156-98-3
M. Wt: 327.4
InChI Key: JIHHOYHMBSDCKY-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(19S)-12-thia-10,15,21-triazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,¹⁹]henicosa-1(13),2(11),3,9-tetraene-14,20-dione” (CAS: 1212156-98-3) is a complex heterocyclic compound characterized by a pentacyclic framework incorporating sulfur (thia), nitrogen (aza), and ketone (dione) functionalities. The stereochemistry at the 19th position (S-configuration) is critical for its biological activity and molecular interactions .

The compound is commercially available for research purposes, indicating its relevance in medicinal chemistry and drug discovery .

Properties

IUPAC Name

(19S)-12-thia-10,15,21-triazapentacyclo[11.8.0.02,11.04,9.015,19]henicosa-1(13),2(11),3,9-tetraene-14,20-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c21-15-12-6-3-7-20(12)17(22)14-13(19-15)10-8-9-4-1-2-5-11(9)18-16(10)23-14/h8,12H,1-7H2,(H,19,21)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHHOYHMBSDCKY-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C=C2C1)C4=C(S3)C(=O)N5CCCC5C(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=NC3=C(C=C2C1)C4=C(S3)C(=O)N5CCC[C@H]5C(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (14aS)-2,3,8,9,10,11-hexahydro-1H-pyrrolo[1’‘,2’‘:1’,2’][1,4]diazepino[5’,6’:4,5]thieno[2,3-b]quinoline-5,14(13H,14aH)-dione involves multiple steps. One approach includes the formation of the thienoquinoline core followed by the construction of the diazepino and pyrrolo rings. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its complexity and the specialized nature of its synthesis. scaling up the laboratory synthesis would involve optimizing reaction conditions and using industrial-grade equipment to ensure consistency and yield.

Chemical Reactions Analysis

Types of Reactions

(14aS)-2,3,8,9,10,11-hexahydro-1H-pyrrolo[1’‘,2’‘:1’,2’][1,4]diazepino[5’,6’:4,5]thieno[2,3-b]quinoline-5,14(13H,14aH)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, impacting its reactivity.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties or creating derivatives for further study.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce alkyl or aryl groups.

Scientific Research Applications

(14aS)-2,3,8,9,10,11-hexahydro-1H-pyrrolo[1’‘,2’‘:1’,2’][1,4]diazepino[5’,6’:4,5]thieno[2,3-b]quinoline-5,14(13H,14aH)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action for (14aS)-2,3,8,9,10,11-hexahydro-1H-pyrrolo[1’‘,2’‘:1’,2’][1,4]diazepino[5’,6’:4,5]thieno[2,3-b]quinoline-5,14(13H,14aH)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and related pentacyclic derivatives:

Compound Name Key Structural Features Molecular Formula Molecular Weight Notable Properties/Applications References
(19S)-12-thia-10,15,21-triazapentacyclo[...]dione (Target Compound) Pentacyclic core with 1 sulfur, 3 nitrogen atoms, and two ketone groups; S-configuration at C19 Not explicitly provided Research chemical; structural similarity to camptothecin analogs suggests anticancer potential
(2S)-18-Thia-6,14,16,19,20-pentaazapentacyclo[...]dione Pentacyclic with 1 sulfur, 5 nitrogen atoms; lacks stereochemical specificity Not provided Synthesized via chlorocarbonylsulfenyl chloride reaction; moderate yield (65%)
6-Methoxy-2,12,15-triazapentacyclo[...]decaen-20-one Methoxy-substituted pentacyclic; 3 nitrogen atoms, one ketone C₁₉H₁₁N₃O₂ 313.31 g/mol Antitumor activity (NSC683785); enhanced solubility due to methoxy group
(19S)-19-(2H5)ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[...]dione Deuterated ethyl group; hydroxyl and oxa groups C₂₀H₁₆N₂O₅ 376.35 g/mol Isotope-labeled analog of hydroxycamptothecin; used in pharmacokinetic studies
(19S)-7-(2-aminoethoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[...]dione Aminoethoxy and diethyl substituents; hydroxyl group C₂₄H₂₅N₃O₅ 435.47 g/mol Enhanced bioavailability due to polar aminoethoxy side chain; 95% purity available commercially

Key Observations:

Structural Diversity: The target compound’s sulfur-containing framework distinguishes it from oxygen-containing analogs (e.g., 17-oxa derivatives in and ). Sulfur may enhance membrane permeability or modulate electronic properties . Substituents like methoxy () or aminoethoxy () improve solubility and bioavailability compared to the unmodified target compound .

Deuterated analogs () require specialized isotopic labeling, increasing production complexity .

The aminoethoxy derivative () demonstrates how side-chain modifications can tailor pharmacokinetic profiles for therapeutic optimization .

Biological Activity

The compound (19S)-12-thia-10,15,21-triazapentacyclo[11.8.0.02,11.04,9.015,19]henicosa-1(13),2(11),3,9-tetraene-14,20-dione , also known as Angustine , is a complex alkaloid that has garnered attention for its potential biological activities. This article reviews the compound's chemical properties, mechanisms of action, and its effects on various biological systems based on diverse research findings.

Basic Information

PropertyValue
Chemical FormulaC20H15N3O
Molecular Weight313.4 g/mol
CAS Number40041-96-1
SolubilitySoluble in Chloroform, DMSO
AppearanceYellow powder

Structural Characteristics

The structure of Angustine features a unique pentacyclic framework with multiple nitrogen and sulfur atoms contributing to its reactivity and interaction with biological targets.

  • Inhibition of Enzymatic Activity :
    • Angustine has been shown to inhibit key enzymes related to neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in the breakdown of neurotransmitters .
  • Anticancer Properties :
    • In vitro studies indicate that Angustine exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and cell cycle arrest through modulation of signaling pathways such as mTOR .
  • Antimicrobial Activity :
    • Preliminary studies have suggested that Angustine may possess antimicrobial properties against certain pathogens, although specific mechanisms remain under investigation .

Case Studies

  • Neuroprotective Effects :
    • A study published in Phytomedicine explored the effects of Angustine on neurodegenerative models, highlighting its ability to enhance cognitive function by inhibiting AChE activity with an IC50 value of approximately 10 µM .
  • Anticancer Research :
    • Research conducted on leukemia cell lines demonstrated that Angustine could induce G2/M phase cell cycle arrest and enhance TRAIL-induced apoptosis by decreasing Mcl-1 levels and inhibiting topoisomerases I and II .
  • Antimicrobial Studies :
    • In vitro tests indicated that Angustine exhibits significant activity against Plasmodium falciparum, suggesting potential use in antimalarial treatments .

Efficacy Table

Biological ActivityTarget/ModelIC50/Effect
AChE InhibitionNeurodegenerative Model10 µM
CytotoxicityCancer Cell LinesInduces apoptosis
Antimicrobial ActivityPlasmodium falciparumModerate activity observed

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.